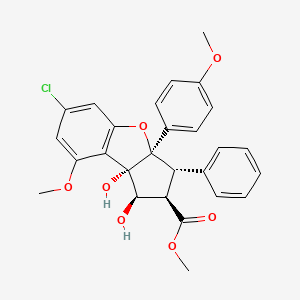
eIF4A3-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eukaryotic Initiation Factor 4A3 Inhibitor 12 is a chemical compound that has garnered significant attention in the field of molecular biology and cancer research. This compound is known for its ability to inhibit the activity of Eukaryotic Initiation Factor 4A3, a protein that plays a crucial role in the regulation of messenger RNA splicing and translation. By inhibiting Eukaryotic Initiation Factor 4A3, Eukaryotic Initiation Factor 4A3 Inhibitor 12 has shown potential in the treatment of various cancers and other diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eukaryotic Initiation Factor 4A3 Inhibitor 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Eukaryotic Initiation Factor 4A3 Inhibitor 12 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process and verify the final product’s identity and purity.
化学反応の分析
Types of Reactions
Eukaryotic Initiation Factor 4A3 Inhibitor 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while substitution reactions can produce analogs with improved pharmacokinetic properties.
科学的研究の応用
Eukaryotic Initiation Factor 4A3 Inhibitor 12 has a wide range of scientific research applications, including:
Drug Development:
作用機序
Eukaryotic Initiation Factor 4A3 Inhibitor 12 exerts its effects by binding to the Eukaryotic Initiation Factor 4A3 protein, inhibiting its helicase activity. This disruption of Eukaryotic Initiation Factor 4A3 function leads to altered messenger RNA splicing and translation, ultimately affecting gene expression. The compound’s mechanism of action involves interactions with specific amino acid residues within the Eukaryotic Initiation Factor 4A3 protein, leading to conformational changes that inhibit its activity .
類似化合物との比較
Eukaryotic Initiation Factor 4A3 Inhibitor 12 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Eukaryotic Initiation Factor 4A3. Similar compounds include:
Eukaryotic Initiation Factor 4A1 Inhibitors: These compounds target a different isoform of the Eukaryotic Initiation Factor 4A family and have distinct biological effects.
Eukaryotic Initiation Factor 4A2 Inhibitors: Similar to Eukaryotic Initiation Factor 4A1 inhibitors, these compounds target another isoform and are used in different research contexts.
Eukaryotic Initiation Factor 4A3 Inhibitor 12 stands out due to its ability to selectively inhibit Eukaryotic Initiation Factor 4A3, making it a valuable tool in both research and therapeutic applications.
生物活性
eIF4A3-IN-12 is a small molecule inhibitor targeting the eukaryotic translation initiation factor 4A3 (eIF4A3), a crucial component of the exon junction complex (EJC). This protein plays a significant role in mRNA processing, including splicing and nonsense-mediated decay (NMD), and has been implicated in various malignancies. The biological activity of this compound is of particular interest due to its potential therapeutic applications in cancer treatment.
eIF4A3 functions primarily as an RNA helicase, facilitating the unwinding of RNA structures during translation initiation and splicing. By inhibiting eIF4A3, this compound disrupts these processes, leading to altered gene expression profiles that can affect tumor growth and survival.
Key Functions of eIF4A3:
- Regulation of mRNA Splicing : eIF4A3 is essential for the correct splicing of pre-mRNAs, influencing the production of mature mRNA transcripts.
- Nonsense-Mediated Decay : It plays a pivotal role in recognizing and degrading mRNAs containing premature stop codons, thereby maintaining mRNA quality.
- Cell Cycle Regulation : Inhibition of eIF4A3 has been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting its role in cellular proliferation and survival .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Studies have demonstrated that its inhibition leads to:
- Reduced Tumor Growth : In vivo experiments have shown that silencing or inhibiting eIF4A3 leads to decreased tumor aggressiveness and growth in xenograft models .
- Altered Gene Expression : Inhibition results in changes to the expression and splicing patterns of key oncogenes, such as FGFR4, which is critical in liver cancer progression .
- Induction of Apoptosis : Cells treated with this compound exhibit increased apoptosis rates, particularly in tumor cells that rely heavily on eIF4A3 for survival .
Case Studies
Several studies have illustrated the impact of targeting eIF4A3 with inhibitors like this compound:
- Bladder Cancer Study :
- Hepatocellular Carcinoma (HCC) :
Research Findings
The following findings summarize the biological activity associated with this compound:
- Inhibition of Tumor Growth : Studies consistently show that targeting eIF4A3 can significantly inhibit tumor growth across multiple cancer types.
- Apoptotic Induction : Increased apoptosis is noted following treatment with eIF4A3 inhibitors, suggesting a mechanism whereby these agents can selectively kill cancer cells.
- Potential Biomarker : Given its role in various cancers, eIF4A3 may serve as a valuable biomarker for prognosis and therapeutic response .
特性
分子式 |
C27H25ClO7 |
|---|---|
分子量 |
496.9 g/mol |
IUPAC名 |
methyl (1R,2R,3S,3aR,8bS)-6-chloro-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H25ClO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
InChIキー |
FAWAZAWGOJUXDV-PXIJUOARSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















